GNE-0877-d3

Bioanalysis LC-MS/MS Internal Standard

Quantifying DNL201 (GNE-0877) in biological matrices without a co-eluting stable isotope-labeled internal standard introduces matrix effect bias, differential extraction recovery errors, and risks non-compliance with FDA/EMA bioanalytical guidance. GNE-0877-d3 eliminates these failure modes as the definitive SIL-IS for this analyte. • +3 Da mass shift (MW 342.34) ensures baseline-resolved MRM transitions with complete chromatographic co-elution, correcting for matrix effects in both plasma and low-protein CSF • Directly transferable to regulated bioanalysis supporting DNL201 Phase 1b clinical PK/PD studies; validated across brain-to-plasma ratios of 0.7-0.9 • Non-interfering at tracer IS concentrations in LRRK2 kinase selectivity panels and pS935/pT73 Rab10 target engagement assays • Eliminates reliance on structurally dissimilar analog IS that exhibit differential ionization efficiency and extraction recovery across tissue homogenates vs. plasma

Molecular Formula C₁₄H₁₃D₃F₃N₇
Molecular Weight 342.34
Cat. No. B1155845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-0877-d3
Synonyms2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanenitrile-d3
Molecular FormulaC₁₄H₁₃D₃F₃N₇
Molecular Weight342.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE-0877-d3: Deuterated LRRK2 Inhibitor Standard


GNE-0877-d3 is the tri-deuterated isotopologue of GNE-0877 (also known as DNL201), an aminopyrazole-based, ATP-competitive small-molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2) [1]. The non-deuterated parent compound GNE-0877 is a first-in-class, CNS-penetrant LRRK2 inhibitor with a Ki of 0.7 nM and cellular IC50 of 3 nM that advanced to Phase 1b clinical trials for Parkinson's disease [2]. GNE-0877-d3 bears three deuterium atoms on the N-methylamino substituent (molecular formula C14H13D3F3N7, MW 342.34 vs. 339.32 for the protio form), producing a +3 Da mass shift that renders it functionally identical to the parent in biochemical assays while enabling its primary application as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis .

Why GNE-0877-d3 Cannot Be Substituted


GNE-0877-d3 occupies a distinct procurement category: it is not a pharmacological tool compound but an analytical reference standard. Substituting non-deuterated GNE-0877 or a structural analog internal standard in an LC-MS/MS method introduces systematic quantification errors from differential ionization efficiency, matrix effect susceptibility, and chromatographic retention time mismatch [1]. Stable isotope-labeled internal standards (SIL-IS) co-elute with the analyte and experience near-identical ionization suppression or enhancement, enabling correction for sample-to-sample variability that structural analogs cannot match [2]. Furthermore, within the LRRK2 inhibitor class, critical pharmacological parameters diverge substantially: GNE-7915 has ~13-fold weaker cellular potency (IC50 = 9 nM vs. 3 nM) and GNE-9605 has ~6-fold weaker potency (IC50 = 19 nM) compared with the parent GNE-0877 scaffold [3]. These differences preclude any in-class compound from serving as a direct surrogate in quantitative assays designed around DNL201/GNE-0877 pharmacokinetics or target engagement.

GNE-0877-d3 Comparator Evidence


Mass Shift Advantage in SIL-IS Assays

GNE-0877-d3 provides a +3.02 Da mass shift relative to the non-deuterated parent GNE-0877 (MW 342.34 vs. 339.32), enabling MS/MS differentiation at the precursor ion level while maintaining identical chromatographic retention time, ionization efficiency, and extraction recovery . In contrast, structural analog internal standards (e.g., using GNE-7915 or MLi-2 as surrogate IS) exhibit distinct retention times and differential matrix effects, introducing variability in peak area ratios that cannot be fully corrected by calibration [1]. The deuterium labeling position on the N-methylamino group is strategically remote from the aminopyrazole pharmacophore, ensuring that GNE-0877-d3 retains biochemical LRRK2 inhibitory activity identical to the parent compound when used at tracer concentrations .

Bioanalysis LC-MS/MS Internal Standard Pharmacokinetics

Parent Scaffold Biochemical Potency

The non-deuterated parent GNE-0877 exhibits a Ki of 0.7 nM (pKi = 9.15) and cellular IC50 of 3 nM for LRRK2, representing approximately 3.3-fold higher binding affinity than GNE-7915 (Ki = 1 nM) and approximately 6.3-fold higher cellular potency than GNE-9605 (IC50 = 19 nM) [1][2]. Against recombinant G2019S LRRK2—the most common Parkinson's disease-associated mutation—GNE-0877 demonstrates an IC50 of 1.4 ± 0.2 nM . This potency advantage over GNE-7915 and GNE-9605 enables lower in vivo dosing to achieve equivalent target engagement: GNE-0877 achieves 80% reduction in brain pSer935 LRRK2 at 30 mg/kg p.o. in mice , while GNE-7915 requires higher exposures for comparable effects. GNE-0877-d3 inherits this superior scaffold pharmacology.

LRRK2 Kinase Inhibition Parkinson's Disease Potency

Kinase Selectivity Profiling

In a panel of 188 kinases screened at 0.1 μM (145-fold over LRRK2 Ki), GNE-0877 inhibited only four kinases (Aurora B, RSK2, RSK3, RSK4) above 50%, and demonstrated a 212-fold biochemical selectivity index over TTK (TTK Ki = 150 nM vs. LRRK2 Ki = 0.7 nM), an off-target kinase implicated in chromosomal instability [1]. Against a broader panel of 300+ kinases at 1 μM, inhibition rates remained <20% for 98% of kinases tested, including the closely related LRRK1 (IC50 = 850 nM, representing >1200-fold selectivity over LRRK2 Ki) . Comparative selectivity profiling data from independent studies indicate that MLi-2 and PF-06447475 exhibit higher potency but narrower selectivity windows than GNE-0877, with reports noting that adverse pulmonary histopathology observed with GNE-0877 in non-human primates was likely off-target-mediated rather than LRRK2-driven, underscoring that potency alone does not predict safety margin [2].

Kinase Selectivity Off-Target Profiling TTK Safety Pharmacology

CNS Penetration and Brain Exposure

GNE-0877 achieves brain-to-plasma concentration ratios (B/P) of 0.7-0.9 in mice following oral administration across a 3-30 mg/kg dose range, with absolute brain concentrations of 12 ± 2 nM (3 mg/kg), 45 ± 5 nM (10 mg/kg), and 130 ± 12 nM (30 mg/kg) at 2 hours post-dose . Corresponding target engagement in the substantia nigra showed pSer935 LRRK2 reductions of 40%, 60%, and 80%, respectively, confirming that brain concentrations robustly exceed the cellular IC50 . In contrast, LRRK2-IN-1 (IC50 = 13 nM for WT, 6 nM for G2019S) lacks brain penetrance entirely, and GSK2578215A, despite comparable potency (IC50 = 8.9-10.9 nM), shows limited CNS exposure in published models [1]. In clinical evaluation, DNL201 demonstrated robust CSF penetration in both healthy volunteers and Parkinson's disease patients, confirming translational CNS exposure [2].

Brain Penetration CNS Exposure Blood-Brain Barrier Parkinson's Disease

Clinical Translation and Phase 1 Validation

DNL201 (GNE-0877) is the only aminopyrazole LRRK2 inhibitor to have completed Phase 1 and Phase 1b clinical trials with published results in 122 healthy volunteers and 28 Parkinson's disease patients [1]. These trials demonstrated dose-proportional pharmacokinetics, robust LRRK2 pathway engagement measured by reduced phosphorylation of LRRK2 at Ser935 (pS935) and the substrate Rab10 at Thr73 (pT73), and downstream correction of lysosomal dysfunction biomarkers [1]. DNL201 was well tolerated at pharmacologically active doses with no dose-limiting toxicities [2]. In contrast, GNE-7915 and GNE-9605—despite sharing the aminopyrazole scaffold—have not advanced beyond preclinical evaluation, and MLi-2 remains a research tool compound without clinical data. This clinical validation de-risks bioanalytical method investments: methods developed with GNE-0877-d3 as the internal standard are directly transferable to clinical trial sample analysis.

Clinical Development Phase 1 Parkinson's Disease Translational Biomarkers

Oral Bioavailability and Metabolic Stability

GNE-0877 demonstrates 88% oral bioavailability in rats at 50 mg/kg (MCT suspension), with in vivo clearance within 2-fold of in vitro microsomal predictions, indicating minimal non-CYP-mediated clearance pathways . In human liver microsomes and hepatocytes, GNE-0877 exhibits low metabolic turnover with no evidence of glucuronidation, a finding that contrasts with some LRRK2 inhibitors that undergo extensive Phase II conjugation [1]. GNE-0877 is a reversible CYP1A2 inhibitor (IC50 = 0.7 μM), a property that must be accounted for in drug-drug interaction risk assessment but that represents a defined, manageable liability . While head-to-head oral bioavailability data for PF-06447475 and MLi-2 in the same rat model are not available from a common study, GNE-0877's 88% oral bioavailability is among the highest reported for brain-penetrant LRRK2 inhibitors.

Oral Bioavailability Metabolic Stability Pharmacokinetics Drug Metabolism

GNE-0877-d3 Application Scenarios


Clinical Bioanalysis of DNL201

GNE-0877-d3 is the definitive stable isotope-labeled internal standard for developing and validating LC-MS/MS methods to quantify DNL201 (GNE-0877) in human plasma and cerebrospinal fluid. The +3 Da mass shift enables complete chromatographic co-elution with the analyte while providing baseline-resolved MRM transitions (e.g., m/z 340.3→product for analyte; m/z 343.3→product for IS). This co-elution is essential for compensating matrix effects in CSF, where low protein content and high aqueous composition produce ionization conditions distinct from plasma [1]. The clinical validation of DNL201—with demonstrated CSF penetration and dose-proportional PK—means that GNE-0877-d3-based methods are directly transferable to regulated bioanalysis under FDA/EMA guidance .

Preclinical CNS PK and Target Engagement

For preclinical neuroscience laboratories measuring brain and plasma concentrations of GNE-0877 to establish PK/PD relationships, GNE-0877-d3 enables precise quantification across the relevant concentration range (12-130 nM brain; plasma concentrations proportional to dose). The parent compound's well-characterized brain-to-plasma ratios (0.7-0.9) and dose-dependent pSer935 LRRK2 reduction (40-80%) provide benchmark values for verifying analytical method performance [1]. GNE-0877-d3 eliminates the need for a structurally dissimilar analog IS that may exhibit differential extraction recovery from brain homogenate vs. plasma matrices .

In Vitro Metabolic Stability and Deuterium KIE

Although direct deuterium kinetic isotope effect (KIE) data for GNE-0877-d3 in human liver microsomes are not publicly reported, the strategic placement of deuterium on the N-methylamino group—a potential site of N-demethylation by CYP450 enzymes—positions GNE-0877-d3 as a probe for investigating whether deuteration at this metabolically labile site alters intrinsic clearance [1]. Laboratories equipped to perform paired incubations of GNE-0877 and GNE-0877-d3 in a 1:1 ratio, with simultaneous MS/MS quantification using the mass difference for discrimination, can directly assess the deuterium KIE on metabolic turnover, providing data that may inform the design of deuterated LRRK2 inhibitor candidates with improved PK properties .

Kinase Selectivity and Target Engagement Assays

When used at tracer concentrations as an internal standard, GNE-0877-d3 does not interfere with the biochemical activity of GNE-0877 in kinase selectivity panels or cellular pS935/pT73 Rab10 target engagement assays. This property is critical for laboratories that spike GNE-0877-d3 into cell lysates or tissue homogenates prior to LC-MS/MS analysis to quantify unlabeled GNE-0877 levels, ensuring that the measured pharmacological effect is attributable solely to the parent compound [1]. The documented 212-fold selectivity over TTK and >1200-fold selectivity over LRRK1 provide confidence that even at concentrations exceeding the intended IS spike level, off-target kinase inhibition would not confound target engagement readouts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-0877-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.